(S)-3-Iodo-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13461908
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16INO2 |
|---|---|
| Molecular Weight | 345.18 g/mol |
| IUPAC Name | benzyl (3S)-3-iodopiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16INO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
| Standard InChI Key | AEWKGKKUTPDGLB-LBPRGKRZSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)I |
| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)I |
Introduction
(S)-3-Iodo-piperidine-1-carboxylic acid benzyl ester is a synthetic chemical compound belonging to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound featuring one nitrogen atom within the ring structure. This specific compound is characterized by the presence of an iodine atom at the third position of the piperidine ring, a carboxylic acid group at the first position, and a benzyl ester functional group attached to the carboxylic acid. The molecular formula for (S)-3-Iodo-piperidine-1-carboxylic acid benzyl ester is C13H16INO2, with a molecular weight of approximately 345.18 g/mol .
Synthesis
The synthesis of (S)-3-Iodo-piperidine-1-carboxylic acid benzyl ester typically involves several key steps, requiring careful control of reaction conditions to ensure high yields and purity. These steps often involve the use of specific reagents and controlled temperatures and pressures, which may be optimized using automated equipment or continuous flow reactors in industrial settings.
Applications in Medicinal Chemistry
Piperidine derivatives, including (S)-3-Iodo-piperidine-1-carboxylic acid benzyl ester, are widely recognized for their diverse applications in pharmaceuticals. The incorporation of piperidine moieties into compounds can improve their pharmacokinetic properties and enhance their interaction with biological targets. For instance, piperidine derivatives have been explored for their potential in cancer therapy and Alzheimer's disease treatment, showcasing their versatility in medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume